N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic small molecule featuring a pyrazole-carboxamide core linked to a piperidine moiety substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group. The sulfone (1,1-dioxide) moiety enhances polarity and may influence solubility and metabolic stability compared to non-oxidized sulfur analogs.
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-17-13(2-6-15-17)14(19)16-11-3-7-18(8-4-11)12-5-9-22(20,21)10-12/h2,6,11-12H,3-5,7-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCWFOMVDOVQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring This can be achieved through the cyclization of appropriate thiophene precursors under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may serve as a tool for studying biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: In the medical field, this compound has potential therapeutic applications. It can be investigated for its pharmacological properties, such as its ability to modulate ion channels or enzyme activities. This can lead to the development of new drugs for treating various diseases.
Industry: In industry, this compound can be used as an intermediate in the production of other chemicals. Its versatility makes it valuable in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used, and further research is needed to fully understand its mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 1,1-dioxidotetrahydrothiophen-3-yl-piperidine substituent, which distinguishes it from other pyrazole-carboxamides. Key comparisons include:
Key Structural Differences :
- The sulfone group in the target compound may confer improved aqueous solubility compared to halogenated aryl groups in SR141716A or alkynylthiophenes in Compound 16.
- Unlike Razaxaban (a Factor Xa inhibitor), the target compound lacks a charged benzisoxazole P1 group, suggesting divergent pharmacological targets.
Pharmacological and Functional Comparisons
- Cannabinoid Receptor Affinity: SR141716A and Compound 18 exhibit high CB1 selectivity due to bulky aryl/heteroaryl substitutions at the pyrazole 5-position .
- Enzyme Inhibition: Pyrazole-carboxamides like Razaxaban achieve nanomolar inhibition of Factor Xa via interactions with the S1 and S4 pockets . The target compound’s lack of a basic P1 group (e.g., benzisoxazole) makes enzyme inhibition less likely unless novel binding modes exist.
- Antimicrobial Activity :
Piperidine-linked thiazole carboxamides () show antiviral activity against tobacco mosaic virus (TMV), attributed to interactions with viral coat proteins . The sulfone group in the target compound could enhance bioavailability for similar applications.
Pharmacokinetic and Selectivity Trends
- Metabolic Stability :
Sulfone-containing compounds generally exhibit slower hepatic clearance compared to sulfide analogs due to reduced cytochrome P450-mediated oxidation. This may enhance the target compound’s half-life relative to SR141716A, which has a plasma half-life of ~6 hours in humans . - Selectivity :
The 1,1-dioxidotetrahydrothiophen-3-yl group’s steric and electronic properties may reduce off-target activity compared to SR141716A’s dichlorophenyl groups, which are associated with psychiatric side effects .
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in pharmacology. Its unique structure combines elements that suggest various biological activities, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications.
Structural Overview
The compound features a pyrazole ring, a piperidine moiety, and a tetrahydrothiophene structure. The presence of a dioxo group enhances its reactivity and interaction with biological targets. The intricate architecture suggests that it may exhibit diverse pharmacological properties.
Antiparasitic Activity
Research has indicated that derivatives of 1-methyl-1H-pyrazole-5-carboxamide, which share structural similarities with the target compound, exhibit potent activity against parasitic nematodes such as Haemonchus contortus. In a study, compounds derived from this class were shown to inhibit the development of the fourth larval (L4) stage at sub-nanomolar concentrations while maintaining selectivity against human cell lines .
| Compound | Activity | Selectivity Index |
|---|---|---|
| Compound 10 | Inhibits L4 stage of H. contortus | High |
| Compound 17 | Inhibits L4 stage of H. contortus | High |
| Compound 22 | Inhibits L4 stage of H. contortus | High |
Cytotoxicity Studies
While exhibiting antiparasitic properties, these compounds also displayed cytotoxic effects in mammalian cell lines. Notably, acute toxicity was observed in rodent models, particularly linked to mitochondrial respiration inhibition . This highlights the importance of evaluating cytotoxicity alongside therapeutic efficacy during drug development.
GIRK Channel Activation
Recent studies have identified N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as potent activators of G protein-gated inwardly rectifying potassium (GIRK) channels. These compounds demonstrated nanomolar potency and improved metabolic stability compared to traditional urea-based compounds . This activity suggests potential applications in managing conditions related to ion channel dysregulation.
Structure-Activity Relationship (SAR)
The structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the piperidine and pyrazole moieties can significantly influence both efficacy and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on pyrazole ring | Enhances antiparasitic activity |
| Alteration of piperidine substituents | Affects GIRK channel activation potency |
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Antiparasitic Screening : A series of 1-methyl-1H-pyrazole-5-carboxamide derivatives were screened for their ability to inhibit H. contortus, leading to the identification of several potent candidates with minimal cytotoxicity towards mammalian cells .
- Ion Channel Modulation : Research into GIRK channel activators revealed that specific modifications to the tetrahydrothiophene moiety could enhance selectivity and potency, indicating pathways for further optimization in drug design .
Q & A
Q. What statistical methods are suitable for analyzing contradictory pharmacological data?
- Methodological Answer : Apply multivariate regression to identify confounding variables (e.g., cell passage number, serum batch). Use Bland-Altman plots for assay concordance and bootstrap resampling to estimate confidence intervals. Validate outliers via orthogonal assays (e.g., SPR vs. ITC for binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
